molecular formula C24H22N2O2 B1313440 [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol CAS No. 77134-74-8

[4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol

Cat. No.: B1313440
CAS No.: 77134-74-8
M. Wt: 370.4 g/mol
InChI Key: QJIJNGQOZQUGPH-UHFFFAOYSA-N
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Description

[4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol is an organic compound with the molecular formula C24H22N2O2. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its unique structure, which includes a trityl group (triphenylmethyl) attached to the imidazole ring, and two hydroxymethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or an amine.

    Introduction of the Trityl Group: The trityl group can be introduced via a Friedel-Crafts alkylation reaction, where triphenylmethyl chloride reacts with the imidazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Hydroxymethylation: The hydroxymethyl groups can be introduced through a hydroxymethylation reaction, where formaldehyde reacts with the imidazole ring in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The hydroxymethyl groups can undergo substitution reactions with various nucleophiles, such as halides or amines, to form new compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is used in the study of enzyme mechanisms and as a ligand in the development of enzyme inhibitors. Its imidazole ring can mimic the structure of histidine, an important amino acid in enzyme active sites.

Medicine

In medicine, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.

Industry

In industry, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The trityl group can enhance the compound’s binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simple five-membered ring containing two nitrogen atoms.

    Trityl Alcohol: Contains a trityl group attached to a hydroxyl group.

    Histidine: An amino acid with an imidazole side chain.

Uniqueness

[4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol is unique due to the presence of both the trityl group and the hydroxymethyl groups on the imidazole ring. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis and a potential therapeutic agent.

Properties

IUPAC Name

[5-(hydroxymethyl)-1-tritylimidazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c27-16-22-23(17-28)26(18-25-22)24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,18,27-28H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIJNGQOZQUGPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC(=C4CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60512871
Record name [1-(Triphenylmethyl)-1H-imidazole-4,5-diyl]dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77134-74-8
Record name [1-(Triphenylmethyl)-1H-imidazole-4,5-diyl]dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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